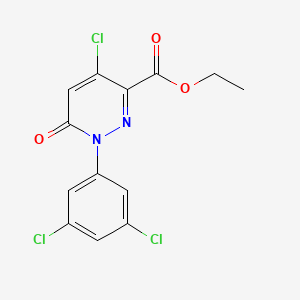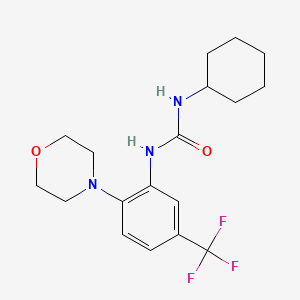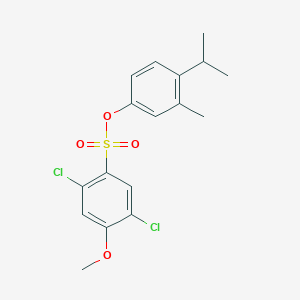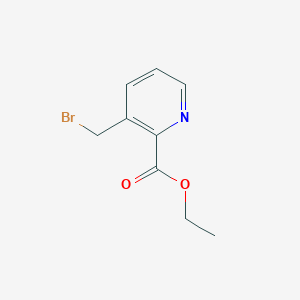
1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alkylation under Phase-Transfer Catalysis
Quinazoline-2,4(1H,3H)-diones have been studied for their reaction with dibromo compounds under phase-transfer catalysis conditions, leading to dialkylated and monoalkylated products. This research demonstrates the compound's potential as a versatile intermediate in synthetic chemistry (Reisch, Iding, & Usifoh, 1993).
Efficient Synthesis Using Carbon Dioxide
An efficient synthesis method for quinazoline-2,4(1H,3H)-dione derivatives from 2-aminobenzonitriles with carbon dioxide has been developed, showcasing the environmental and economic advantages of using CO2 as a reagent. The method includes the synthesis of key intermediates for drug synthesis, emphasizing the role of these compounds in pharmaceutical development (Patil, Tambade, Jagtap, & Bhanage, 2008).
Crystal Structure Analysis
The detailed crystal structure of related quinazoline derivatives has been analyzed to understand the molecular conformation and bonding characteristics, essential for designing molecules with desired chemical properties (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Solvent-free Synthesis
Innovative solvent-free synthesis methods for quinazoline-2,4(1H,3H)-diones have been explored, highlighting the potential for greener chemistry practices in the synthesis of complex molecules. This approach not only reduces the environmental impact but also improves the efficiency of chemical processes (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).
Antitumor Activity and Molecular Docking
Quinazoline derivatives have been synthesized and evaluated for their antitumor activities, with some showing potent inhibitory effects on various cancer cell lines. Molecular docking studies help in understanding the interaction of these compounds with biological targets, guiding the development of new anticancer agents (Qiao, Yin, Shen, Wang, Sha, Wu, Lu, Xu, Zhang, & Hailiang, 2015).
Analgesic and Anti-inflammatory Activities
New 1,3,4-oxadiazole derivatives linked to quinazolin-4-one have been synthesized and tested for their analgesic and anti-inflammatory activities, showcasing the compound's therapeutic potential (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Eigenschaften
IUPAC Name |
1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-14(2)12-27-22(28)18-7-5-6-8-19(18)26(23(27)29)13-20-24-21(25-32-20)15-9-16(30-3)11-17(10-15)31-4/h5-11,14H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHVONRKOXHDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2935291.png)
![2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2935298.png)
![1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2935299.png)
![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935300.png)

![N-cyclopropyl-2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)acetamide](/img/structure/B2935302.png)
![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2935303.png)



![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2935311.png)
![ethyl 7-cyclohexyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2935312.png)

